molecular formula C13H17N B2981275 3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287332-11-8

3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2981275
CAS RN: 2287332-11-8
M. Wt: 187.286
InChI Key: XBBYTCNIWAZIMN-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine” is a type of bridged bicyclic carbon skeleton, which is a desirable building block for medicinal chemistry . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .


Synthesis Analysis

The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Molecular Structure Analysis

The molecular structure of this compound is derived from the bicyclo[1.1.1]pentan-1-amine substructure . The addition of the 3,5-dimethylphenyl group adds complexity to the structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . Hydrolysis of the imine products gives complex, sp3-rich primary amine building blocks .

properties

IUPAC Name

3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-3-10(2)5-11(4-9)12-6-13(14,7-12)8-12/h3-5H,6-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBYTCNIWAZIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C23CC(C2)(C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine

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